3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a trifluoromethyl group in the pyridine ring and a piperidine moiety adds to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the trifluoromethyl-pyridine and piperidine groups. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.
Addition of the Trifluoromethyl-Pyridine Group: The trifluoromethyl-pyridine group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the trifluoromethyl-pyridine with a halogenated quinazolinone intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids and halogenated intermediates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine and quinazolinone moieties may contribute to binding affinity and specificity for certain biological targets, leading to modulation of biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: Another compound with a trifluoromethyl-pyridine group and a piperidine moiety.
Imidazole Derivatives: Known for their broad range of biological activities and structural similarities in terms of heterocyclic rings.
Uniqueness
3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a trifluoromethyl-pyridine group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
3-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)15-5-8-24-18(11-15)26-9-6-14(7-10-26)12-27-13-25-17-4-2-1-3-16(17)19(27)28/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRJNMLZZHAGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=NC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.